molecular formula C14H16N2O B3153955 3-(4-piperidinyl)-1(2H)-Isoquinolinone CAS No. 769114-73-0

3-(4-piperidinyl)-1(2H)-Isoquinolinone

Cat. No. B3153955
CAS RN: 769114-73-0
M. Wt: 228.29 g/mol
InChI Key: QZACQOBVWWIIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-piperidinyl)-1(2H)-Isoquinolinone, also known as P7C3, is a small molecule compound that has gained significant attention in the field of neuroscience due to its potential neuroprotective effects. In

Mechanism of Action

The mechanism of action of 3-(4-piperidinyl)-1(2H)-Isoquinolinone is not fully understood, but it is thought to act by promoting the survival of neuronal progenitor cells and preventing the death of mature neurons. 3-(4-piperidinyl)-1(2H)-Isoquinolinone has been shown to increase the expression of the anti-apoptotic protein Bcl-xL, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-(4-piperidinyl)-1(2H)-Isoquinolinone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the number of new neurons in the hippocampus, a brain region important for learning and memory. 3-(4-piperidinyl)-1(2H)-Isoquinolinone has also been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin, which may contribute to its anti-depressant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-piperidinyl)-1(2H)-Isoquinolinone in lab experiments is its potential neuroprotective effects, which may make it a useful tool for studying neurodegenerative diseases. However, one limitation is that the mechanism of action of 3-(4-piperidinyl)-1(2H)-Isoquinolinone is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-(4-piperidinyl)-1(2H)-Isoquinolinone. One area of interest is the development of more potent and selective analogs of 3-(4-piperidinyl)-1(2H)-Isoquinolinone that may have even greater neuroprotective effects. Another area of interest is the use of 3-(4-piperidinyl)-1(2H)-Isoquinolinone in combination with other drugs or therapies to treat neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-(4-piperidinyl)-1(2H)-Isoquinolinone and its effects on neuronal function.

Scientific Research Applications

3-(4-piperidinyl)-1(2H)-Isoquinolinone has been extensively studied in the field of neuroscience due to its potential neuroprotective effects. It has been shown to promote neurogenesis, protect against neuronal death, and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-(4-piperidinyl)-1(2H)-Isoquinolinone has also been shown to have anti-depressant effects in animal models.

properties

IUPAC Name

3-piperidin-4-yl-2H-isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-14-12-4-2-1-3-11(12)9-13(16-14)10-5-7-15-8-6-10/h1-4,9-10,15H,5-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZACQOBVWWIIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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